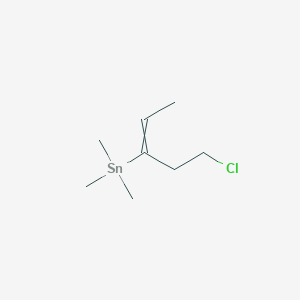
(5-Chloropent-2-en-3-yl)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloropent-2-en-3-yl)(trimethyl)stannane: is an organotin compound characterized by the presence of a tin atom bonded to a 5-chloropent-2-en-3-yl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloropent-2-en-3-yl)(trimethyl)stannane typically involves the reaction of 5-chloropent-2-en-3-yl halides with trimethylstannane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (5-Chloropent-2-en-3-yl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The chlorine atom in the 5-chloropent-2-en-3-yl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are used in substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (5-Chloropent-2-en-3-yl)(trimethyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of complex organotin compounds.
Biology: In biological research, organotin compounds are studied for their potential as antifungal and antibacterial agents. This compound is investigated for its bioactivity and interaction with biological molecules.
Medicine: Organotin compounds, including this compound, are explored for their potential therapeutic applications, such as anticancer agents. Their ability to interact with cellular components makes them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and as a catalyst in various chemical reactions. Its unique properties make it valuable in material science and manufacturing processes.
Mecanismo De Acción
The mechanism of action of (5-Chloropent-2-en-3-yl)(trimethyl)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form covalent bonds with biological molecules, leading to alterations in their structure and function. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
- 5-chloropent-1-en-2-yl(trimethyl)stannane
- 4-chlorobut-1-en-2-yl(trimethyl)stannane
- 6-chlorohex-1-en-2-yl(trimethyl)stannane
Comparison: (5-Chloropent-2-en-3-yl)(trimethyl)stannane is unique due to the position of the chlorine atom and the double bond in its structure. This configuration imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the double bond in the 2-position and the chlorine atom in the 5-position makes it more reactive in certain substitution reactions compared to its analogs.
Propiedades
Número CAS |
101849-67-6 |
|---|---|
Fórmula molecular |
C8H17ClSn |
Peso molecular |
267.38 g/mol |
Nombre IUPAC |
5-chloropent-2-en-3-yl(trimethyl)stannane |
InChI |
InChI=1S/C5H8Cl.3CH3.Sn/c1-2-3-4-5-6;;;;/h2H,4-5H2,1H3;3*1H3; |
Clave InChI |
FEMFLPJRNLXCIA-UHFFFAOYSA-N |
SMILES canónico |
CC=C(CCCl)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


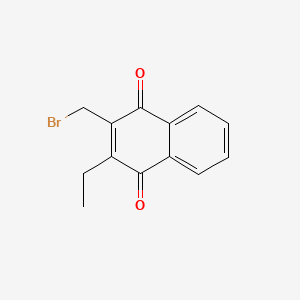
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
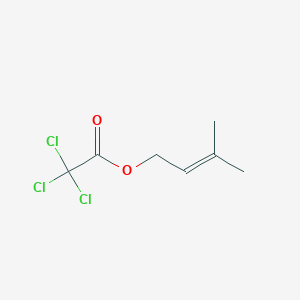
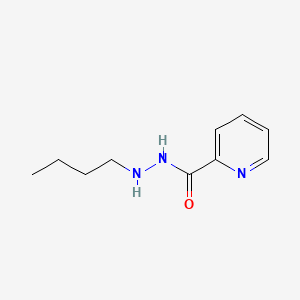
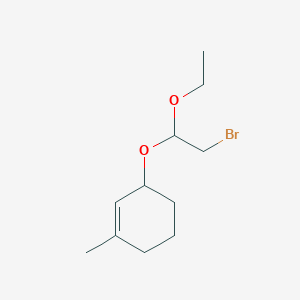
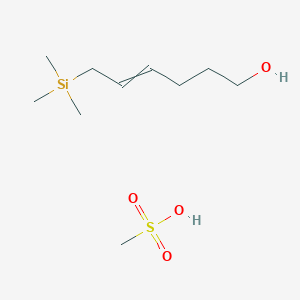
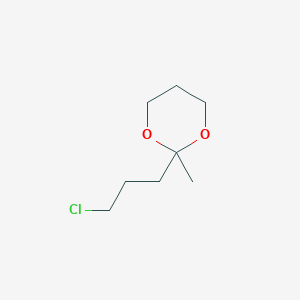
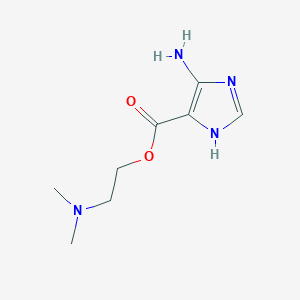
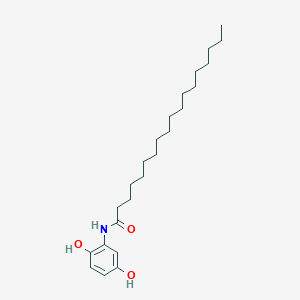
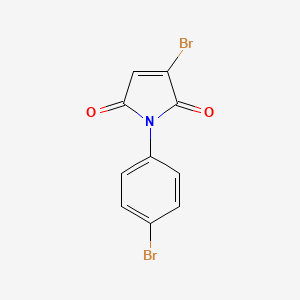
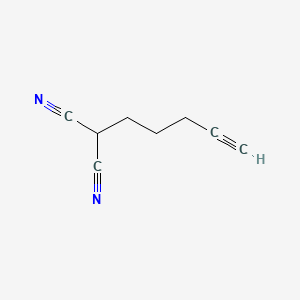
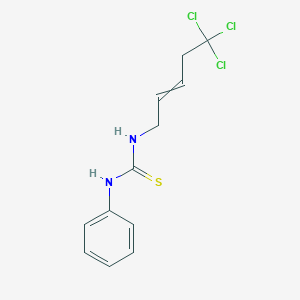
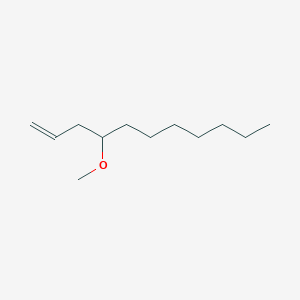
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
